

TAPI-2: The Broad-Spectrum Metalloprotease Inhibitor Profile

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Compound of Interest

Compound Name: TAPI-2
Cat. No.: B8082163

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Mechanistic Insights, Selectivity Windows, and Experimental Protocols

Executive Summary

TAPI-2 (TNF Protease Inhibitor-2) is a peptide-mimetic, hydroxamate-based inhibitor originally designed to target the TNF-alpha Converting Enzyme (TACE/ADAM17). While often categorized broadly as a Matrix Metalloproteinase (MMP) inhibitor, its utility lies in its distinct affinity profile: it exhibits nanomolar potency against TACE and Hmeprin

, while requiring micromolar concentrations to inhibit most MMPs and other ADAM family members. This differential potency creates a "selectivity window" that researchers can exploit to dissect the roles of specific sheddases in inflammation, cancer metastasis, and viral entry.

Chemical & Pharmacological Profile

Structural Mechanism

TAPI-2 functions as a reversible competitor for the zinc-active site of metalloproteases. Its efficacy stems from the hydroxamic acid (hydroxamate) moiety, which forms a bidentate chelation complex with the catalytic Zinc ion (

) essential for protease activity. The peptide backbone mimics the natural substrate, positioning the hydroxamate group precisely within the enzyme's active pocket to block substrate hydrolysis.

Property	Detail
Chemical Name	N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide
Molecular Formula	
Molecular Weight	415.53 g/mol
Primary Pharmacophore	Hydroxamate (Zinc-binding group)
Solubility	Soluble in Water (50 mM), Ethanol (5 mg/mL), DMSO (>100 mM)
Stability	Hygroscopic; Solid state stable at -20°C for 2 years. Solutions should be prepared fresh or aliquoted and stored at -80°C (avoid freeze-thaw).

Inhibitory Spectrum: The "Broad" Aspect

Unlike highly selective inhibitors, **TAPI-2** is a "pan-metalloprotease" inhibitor at high concentrations but shows distinct selectivity at lower doses. This profile is critical for experimental design: at 10-20 μM , it is a broad-spectrum blocker; at $<1 \mu\text{M}$, it is preferentially a TACE/Hmeprin inhibitor.

Comparative Potency Table (K_i / IC_{50})

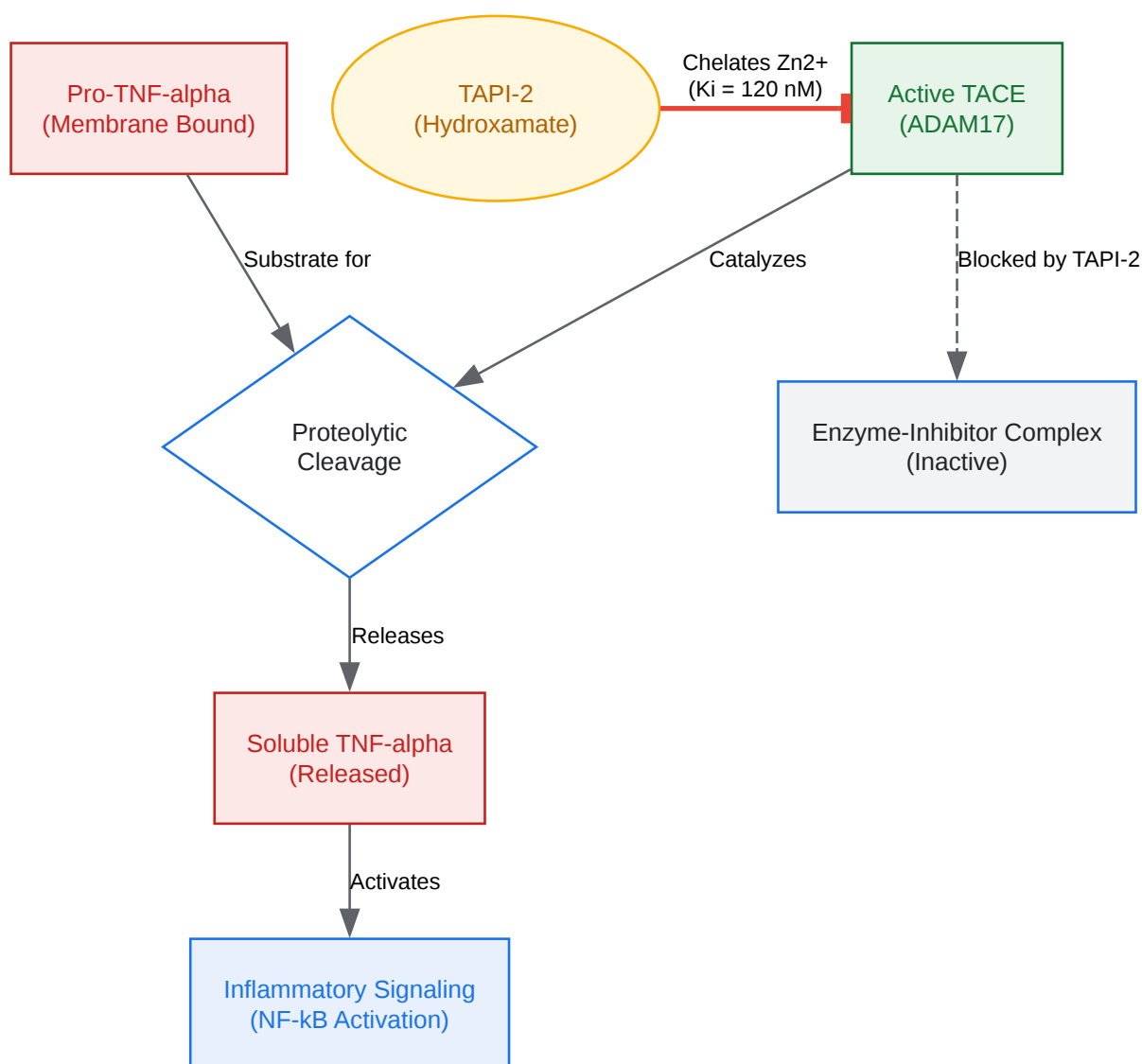
Data synthesized from enzyme kinetic assays.

Target Enzyme	Function	Potency (Ki / IC50)	Selectivity Note
Hmeprin	Basement membrane degradation	1.5 nM	Highest Affinity Target
TACE (ADAM17)	TNF-, , L-Selectin, ACE2 shedding	120 nM (0.12 µM)	Primary Functional Target
ADAM10	Notch signaling, Amyloid precursor	~3.0 µM	~25x less potent than TACE
ADAM8	Cell adhesion, inflammation	~10.0 µM	
MMPs (General)	ECM remodeling (MMP-1, -2, -9)	~20.0 µM	Broad inhibition at high doses
Hmeprin	Basement membrane degradation	20.0 µM	
ADAM12	IGFBP cleavage	100.0 µM	Weak inhibition

Expert Insight: When studying Notch signaling, **TAPI-2** is often used to block ADAM17. However, because ADAM10 is also a critical Notch sheddase, researchers must titrate **TAPI-2** carefully (e.g., 0.5 - 1.0 µM) to distinguish between ADAM17-driven and ADAM10-driven events, or use it at 20 µM to block both.

Mechanism of Action & Signaling Pathways

TAPI-2 is most frequently utilized to block the "sheddase" activity of ADAM17. The diagram below illustrates the blockade of the TNF-alpha release pathway, a canonical application of **TAPI-2**.



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Figure 1: Mechanism of Action: **TAPI-2** chelates the catalytic Zinc ion in ADAM17, preventing the cleavage of membrane-bound Pro-TNF-alpha into its soluble, pro-inflammatory form.

Experimental Protocol: Cellular Shedding Assay

Objective: Quantify **TAPI-2** inhibition of PMA-induced TNF-alpha shedding in THP-1 (monocytic) cells. Trustworthiness: This protocol includes a vehicle control (DMSO) and a stimulation control (PMA) to validate enzyme induction.

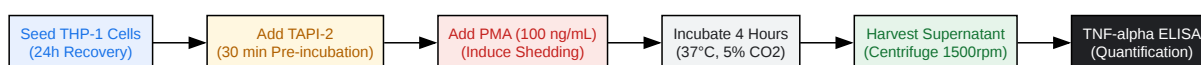
Reagents Required[1][2][3]

- **TAPI-2** Stock: 10 mM in DMSO (Store at -20°C).
- Cell Line: THP-1 human monocytes.
- Stimulant: PMA (Phorbol 12-myristate 13-acetate).
- Detection: Human TNF-alpha ELISA Kit.

Step-by-Step Methodology

- Cell Preparation (Day 0):
 - Seed THP-1 cells at
cells/well in a 24-well plate using RPMI-1640 + 10% FBS.
 - Allow cells to recover for 24 hours.
- Inhibitor Pre-treatment (Day 1, T=0):
 - Prepare **TAPI-2** working solutions in serum-free media.
 - Dose Range: 0 μM (Vehicle), 1 μM, 10 μM, 50 μM.
 - Aspirate culture media and replace with 500 μL of **TAPI-2** containing media.
 - Critical Step: Incubate for 30 minutes at 37°C before stimulation. This allows the inhibitor to equilibrate with the active site.
- Enzyme Stimulation (T=30 min):
 - Add PMA to a final concentration of 100 ng/mL to all wells (except "No Stimulation" control).
 - Incubate for 4 hours at 37°C. (ADAM17 shedding is a rapid event).
- Sample Collection (T=4.5 hrs):

- Centrifuge the plate (or collect supernatant and spin) at 1500 RPM for 5 mins to remove cell debris.
- Transfer cell-free supernatant to fresh tubes. Store at -80°C or proceed immediately to ELISA.
- Data Analysis:
 - Quantify TNF-alpha (pg/mL) via ELISA.
 - Calculate % Inhibition:



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Figure 2: Experimental Workflow for **TAPI-2** Inhibition Assay.[1][2] Note the critical pre-incubation step to ensure enzyme blockade prior to stimulation.

Applications in Drug Discovery

Cancer Stem Cell (CSC) Sensitization

TAPI-2 has been shown to sensitize chemo-resistant colorectal cancer stem cells to 5-Fluorouracil (5-FU).

- Mechanism: **TAPI-2** inhibits the ADAM17-mediated cleavage of Notch, reducing the release of the Notch Intracellular Domain (NICD). Lower NICD levels downregulate HES-1, a transcription factor that maintains stemness.
- Dose: Typically 20 μ M in vitro to ensure broad ADAM blockade.[2]

Viral Entry Studies (SARS-CoV)

ACE2, the receptor for SARS-CoV and SARS-CoV-2, is shed from the cell membrane by ADAM17.

- Application: **TAPI-2** prevents ACE2 shedding, retaining the receptor on the cell surface. While this might theoretically increase viral binding sites, it is used to study the mechanics of viral entry and the regulation of the renin-angiotensin system during infection.

Inflammation & Sepsis Models

In models of sepsis (LPS-induced), **TAPI-2** reduces the "cytokine storm" by blocking the release of soluble TNF-alpha and IL-6R.

- In Vivo Note: **TAPI-2** has poor oral bioavailability and rapid clearance. For animal studies, it is often administered intraperitoneally (i.p.) or via continuous infusion.

References

- MedChemExpress. (n.d.).[3] **TAPI-2** Datasheet and Biological Activity. Retrieved from
- ProbeChem. (n.d.). **TAPI-2**: ADAM17 and MMP Inhibitor Profile. Retrieved from
- Moss, M. L., et al. (1997). Cloning of a disintegrin metalloproteinase that processes precursor tumour-necrosis factor-alpha.
- Kruse, M. N., et al. (2004). Human meprin alpha and beta homo-oligomers: cleavage of basement membrane proteins and sensitivity to metalloprotease inhibitors. *Biochemical Journal*.
- Haga, S., et al. (2010). TACE Antagonists Blocking ACE2 Shedding Caused by the Spike Protein of SARS-CoV Are Candidate Antiviral Compounds.[2] *Antiviral Research*.
- Wang, R., et al. (2016).[4] A Disintegrin and Metalloproteinase Domain 17 Regulates Colorectal Cancer Stem Cells and Chemosensitivity Via Notch1 Signaling. *Stem Cells Translational Medicine*.

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Sources

- 1. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [TAPI-2: The Broad-Spectrum Metalloprotease Inhibitor Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8082163/docs#tapi-2-the-broad-spectrum-metalloprotease-inhibitor-profile>]

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